molecular formula C24H25N3O5S B4045811 N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide

N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide

Cat. No.: B4045811
M. Wt: 467.5 g/mol
InChI Key: VZOYWTUNRZBHTJ-UHFFFAOYSA-N
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Description

N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan-2-carboxamide core, which is known for its diverse biological activities, and a butan-2-yloxyphenyl group that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(butan-2-yloxy)phenyl isocyanate, which is then reacted with 2-methoxy-4-aminophenyl furan-2-carboxamide under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide is unique due to its specific structural features, such as the furan-2-carboxamide core and the butan-2-yloxyphenyl group. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[4-[(4-butan-2-yloxybenzoyl)carbamothioylamino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-4-15(2)32-18-10-7-16(8-11-18)22(28)27-24(33)25-17-9-12-19(21(14-17)30-3)26-23(29)20-6-5-13-31-20/h5-15H,4H2,1-3H3,(H,26,29)(H2,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOYWTUNRZBHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide
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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide
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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide
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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide
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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide
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N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide

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